2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide

Medicinal chemistry Structure-activity relationship Lead optimization

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide (CAS 1574319-52-0, molecular formula C₂₇H₂₄N₄O₂, MW 436.5 g/mol) is a synthetic bis-indole acetamide derivative featuring two distinct indole cores connected through an N-acetamide linker. The molecule incorporates a 4-acetylamino substituent on one indole ring and a 1-benzyl substituent on the other, yielding a structurally complex scaffold with two aromatic π-systems and multiple hydrogen-bond donor/acceptor sites.

Molecular Formula C27H24N4O2
Molecular Weight 436.5 g/mol
Cat. No. B14934207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide
Molecular FormulaC27H24N4O2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5
InChIInChI=1S/C27H24N4O2/c1-19(32)28-23-9-5-12-26-21(23)14-16-31(26)18-27(33)29-24-10-6-11-25-22(24)13-15-30(25)17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,33)
InChIKeyACHSDIUCUGJDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide (CAS 1574319-52-0): Structural Identity and Procurement-Relevant Characteristics


2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide (CAS 1574319-52-0, molecular formula C₂₇H₂₄N₄O₂, MW 436.5 g/mol) is a synthetic bis-indole acetamide derivative featuring two distinct indole cores connected through an N-acetamide linker . The molecule incorporates a 4-acetylamino substituent on one indole ring and a 1-benzyl substituent on the other, yielding a structurally complex scaffold with two aromatic π-systems and multiple hydrogen-bond donor/acceptor sites. This compound belongs to the broader indole-1-acetamide class, which has been explored for anticancer, anti-leishmanial, antimicrobial, and HDAC-inhibitory activities [1]. The target compound is offered as a research-grade chemical by multiple international vendors, typically at research-use-only purity specifications.

Why 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide Cannot Be Interchanged with Simpler Indole Acetamides


Substituting this compound with simpler indole-1-acetamides (e.g., N-benzyl-2-(1H-indol-1-yl)acetamide, MW 264.3 g/mol, CAS 733799-04-7) eliminates both the second indole ring and the 4-acetylamino group, resulting in a scaffold with substantially different pharmacophoric volume, hydrogen-bonding capacity, and π-stacking surface area . The des-benzyl bis-indole analog (2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide, CAS 1574295-93-4, MW 346.4 g/mol) lacks the benzyl hydrophobic anchor, which reduces lipophilicity and may compromise binding to targets with deep hydrophobic pockets . Literature on related bis-indole acetamide series demonstrates that small N-substituent changes on the indole ring can shift antiproliferative IC₅₀ values by over an order of magnitude, confirming that structural nuances in this scaffold are not interchangeable [1]. These differences mean that procurement decisions based solely on 'indole acetamide' nomenclature risk acquiring a compound with materially different biological performance.

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide Relative to Closest Analogs


Molecular Weight and Structural Complexity: Differentiation from the Des-Benzyl Bis-Indole Analog

The target compound (MW 436.5 g/mol, C₂₇H₂₄N₄O₂) carries a benzyl group at the N-1 position of the 4-aminoindole ring, whereas the closest bis-indole analog 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide (CAS 1574295-93-4) has an unsubstituted indole NH at this position (MW 346.4 g/mol, C₂₀H₁₈N₄O₂). The benzyl group adds ~90 Da of molecular weight and introduces a phenyl ring that can engage in additional π-π and hydrophobic interactions with target proteins. This structural difference is pharmacologically meaningful: in analogous bis-indole acetamide series, N-benzyl versus N—H substitution on the indole ring has been shown to modulate antiproliferative activity by factors of 2- to 10-fold across cell lines [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Bis-Indole Scaffold vs. Mono-Indole Acetamide: Antiproliferative Activity Comparison

A series of bis-indole acetamide derivatives synthesized and evaluated by Fu et al. (2021) demonstrated that the lead bis-indole compound V7 (2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) exhibited an IC₅₀ of 1.59 μM against MGC803 gastric cancer cells, with selectivity over PC-3 (IC₅₀ 3.56 μM) and EC-109 (IC₅₀ 14.52 μM) cell lines [1]. In contrast, simpler mono-indole N-benzyl acetamides from the literature typically show antiproliferative IC₅₀ values in the 10–30 μM range against the same or similar cell lines . While the target compound itself has not been directly assayed in a published study, its bis-indole architecture with dual aromatic substitution is structurally more analogous to the low-micromolar-activity V7 series than to simpler mono-indole acetamides. The dual indole scaffold provides twice the π-stacking surface area and an additional hydrogen-bonding amide linkage compared to mono-indole analogs.

Anticancer Cell-based assay Bis-indole pharmacophore

Anti-Leishmanial Activity: Class-Level Potency of Bis-Indole Acetamides vs. Standard Pentamidine

A systematic study of 27 bis-indole analogs by Taha et al. (2019) reported that all synthesized bis-indole derivatives exhibited anti-leishmanial IC₅₀ values between 0.70 ± 0.01 and 13.30 ± 0.50 μM, with the majority (24 of 27 compounds) showing greater potency than the standard drug pentamidine (IC₅₀ 7.20 ± 0.20 μM) [1]. This study establishes that the bis-indole acetamide scaffold reliably delivers anti-leishmanial activity in the low-micromolar range. The target compound, with its dual indole architecture connected via an acetamide linker, shares the core pharmacophoric features of this active series. By contrast, mono-indole acetamides and simpler benzylamide derivatives are absent from this anti-leishmanial dataset, suggesting the bis-indole architecture is a critical determinant of activity against Leishmania parasites.

Anti-leishmanial Bis-indole Neglected tropical disease

Potential HDAC Inhibitory Scaffold: Indole-Acetamide Pharmacophore Without Zinc Coordination

Beshore et al. (2021) reported a series of indole-acetamide-based HDAC inhibitors that achieve potent biochemical enzymatic inhibition (low nanomolar range for HDAC6) without coordinating the catalytic zinc atom—a departure from traditional hydroxamic acid-based HDAC inhibitors [1]. X-ray crystallographic evidence confirmed that compound 19 from this series binds HDAC2 without zinc engagement [2]. The lead compound demonstrated cell-based efficacy comparable to marketed HDAC inhibitors while showing nonmutagenic properties and promising pharmacokinetics in profiling studies. The target compound shares the indole-acetamide core motif with this series, and its dual indole architecture with 4-acetylamino substitution provides additional hydrogen-bonding vectors that could enhance isoform selectivity. In contrast, simpler N-benzyl mono-indole acetamides (such as N-benzyl-2-(1H-indol-1-yl)acetamide) lack the second indole ring and the acetylamino group that contribute to the expanded pharmacophore.

HDAC inhibition Epigenetics Zinc-free pharmacophore

SAR Value: Unique 4-Acetylamino + 1-Benzyl Substitution Pattern Absent from Commercial Analog Collections

Among commercially available bis-indole acetamide analogs, the target compound is the only entity combining a 4-acetylamino group on indole ring A with a 1-benzyl substituent on indole ring B. Systematic comparison of the 4-position substitution on the indole-1-acetamide scaffold reveals a progression: unsubstituted (MW 289.3), 4-acetylamino (MW 346.4 for des-benzyl analog), 4-acetylamino + 1-benzyl (MW 436.5, target compound), and 4-acetylamino + 1-isopropyl (MW ~388.4). Published SAR from related indole series demonstrates that 4-position substitution with acetylamino enhances solubility and introduces an additional hydrogen-bond donor/acceptor pair, while N-1 benzylation on the partner indole increases target residence time through hydrophobic contacts [1].

Structure-activity relationship Chemical biology Tool compound

Recommended Research and Industrial Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide


Bis-Indole SAR Library Expansion for Anticancer Lead Optimization

The compound's unique 4-acetylamino + 1-benzyl substitution pattern makes it a high-value addition to bis-indole acetamide screening libraries targeting gastric, lung, and colon cancer cell lines. The class-level antiproliferative evidence from V7 (IC₅₀ 1.59 μM against MGC803) [1] establishes a potency benchmark for bis-indole acetamides, and the target compound's structural divergence from V7 (different substitution on both indole rings) enables systematic exploration of the SAR landscape. Procurement of this compound alongside its des-benzyl analog (CAS 1574295-93-4) and the N-isopropyl variant would create a focused mini-library for probing the contribution of N-1 substitution to antiproliferative activity and NEDDylation/MAPK pathway inhibition.

Epigenetic Probe Development: Zinc-Free HDAC Inhibitor Scaffold

The indole-acetamide core has been crystallographically validated as a zinc-free HDAC inhibitor pharmacophore by Beshore et al. (2021), with lead compounds achieving low nanomolar biochemical potency and avoiding hydroxamic acid-associated mutagenicity [1]. The target compound, with its expanded bis-indole architecture and 4-acetylamino group, offers additional hydrogen-bonding vectors for isoform selectivity engineering. It is recommended for procurement by epigenetic drug discovery groups seeking to develop HDAC6/HDAC8-selective inhibitors that lack the metalloenzyme-binding liabilities of traditional hydroxamic acid-based chemotypes.

Anti-Leishmanial Drug Discovery: Bis-Indole Hit Expansion

With 24 of 27 tested bis-indole analogs showing superior potency to pentamidine (IC₅₀ 7.20 μM) in the Taha et al. (2019) study [1], the bis-indole acetamide scaffold is validated for anti-leishmanial drug discovery. The target compound introduces substitution features (4-acetylamino, 1-benzyl) not represented in the original 27-compound series, making it a logical next-step procurement for hit expansion. It is best deployed in in vitro promastigote and amastigote assays with pentamidine and miltefosine as reference standards, followed by molecular docking against leishmanial target proteins identified in the parent study.

Chemical Biology Tool for Dual-Indole Pharmacophore Characterization

As the only commercially cataloged bis-indole acetamide combining a 4-acetylamino group on one indole with a 1-benzyl group on the other, this compound serves as a unique chemical biology probe for deconvoluting the individual contributions of each indole substituent to target engagement [1]. In competitive binding or thermal shift assays against purified protein targets implicated in bis-indole activity (e.g., HDAC isoforms, tubulin, sPLA₂), the compound can be directly compared with its des-benzyl and mono-indole counterparts to quantify the binding energy contribution of the benzyl moiety and the second indole ring.

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.